

A Comparative Analysis of Pigment Red 146's Lightfastness Against Industry Benchmarks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the stability of chemical compounds under various conditions is paramount. In the realm of pigments, lightfastness—a measure of a pigment's resistance to fading upon exposure to light—is a critical performance attribute. This guide provides a comprehensive validation of the lightfastness of **Pigment Red 146**, presenting a comparative analysis against other common red pigments and detailing the industry-standard testing protocols used for evaluation.

Pigment Red 146, a Naphthol AS pigment, is valued for its vibrant bluish-red hue and is utilized in a variety of applications, including inks, coatings, and plastics.^[1] Its performance, particularly its lightfastness, is a key determinant of its suitability for a given application. This guide will delve into a quantitative comparison of **Pigment Red 146**'s lightfastness and provide the detailed experimental methodologies for a thorough evaluation.

Comparative Lightfastness Data

The lightfastness of pigments is most commonly evaluated using the Blue Wool Scale, an eight-step scale where 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.^[2] The following table summarizes the lightfastness ratings of **Pigment Red 146** in various applications compared to other commercially significant red pigments.

Pigment	Application	Lightfastness (Blue Wool Scale)
Pigment Red 146	Coatings	5 - 6[3]
Plastics (Rigid PVC)	7 - 8[3][4]	
Textile Printing	7[3][4]	
Water-Based Inks	6[1]	
Pigment Red 57:1	General	Lower than Pigment Red 146[3]
Pigment Red 170	Coatings (Transparent)	6[5]
Coatings (Opaque)	7[5]	
Water-Based Systems	7[6]	
Pigment Red 254	General	8[7][8][9]

As the data indicates, **Pigment Red 146** exhibits good to excellent lightfastness, particularly in plastics and textile printing applications where it can achieve a rating of 7 to 8 on the Blue Wool Scale.[3][4] In coatings, its lightfastness is generally rated as 5-6.[3] Notably, it is often considered an upgrade from Pigment Red 57:1 in terms of its fastness properties.[3] When compared to high-performance pigments like Pigment Red 254, which consistently scores an 8, **Pigment Red 146** offers a balance of performance and cost-effectiveness for many applications.

Industry-Standard Experimental Protocols

The evaluation of a pigment's lightfastness is governed by rigorous industry standards to ensure consistency and comparability of results. The two most widely recognized standards are ASTM D4303 and ISO 105-B02.

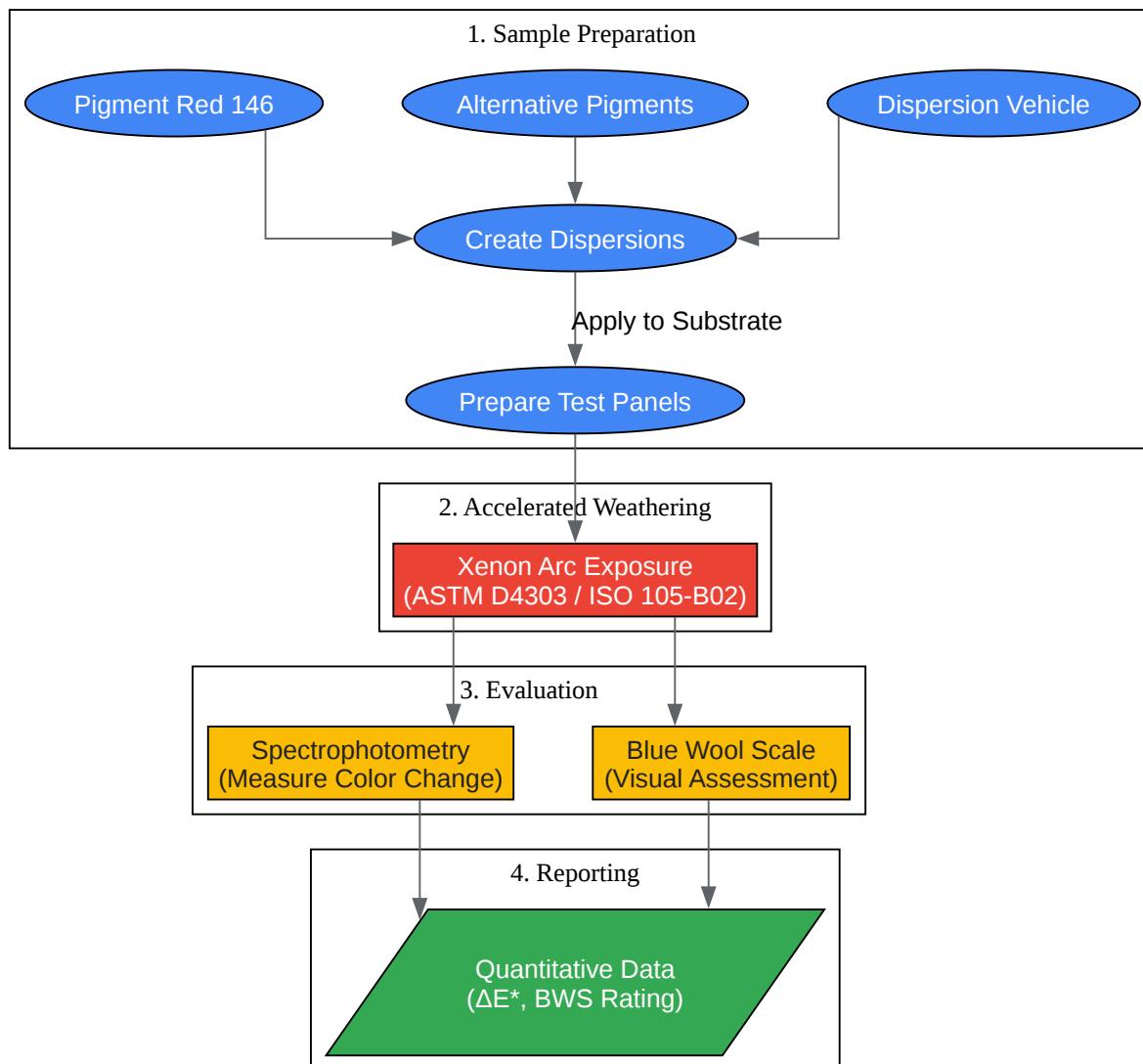
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines procedures for accelerated lightfastness testing of colorants in artists' materials, simulating indoor exposure to daylight through window glass.[\[10\]](#)

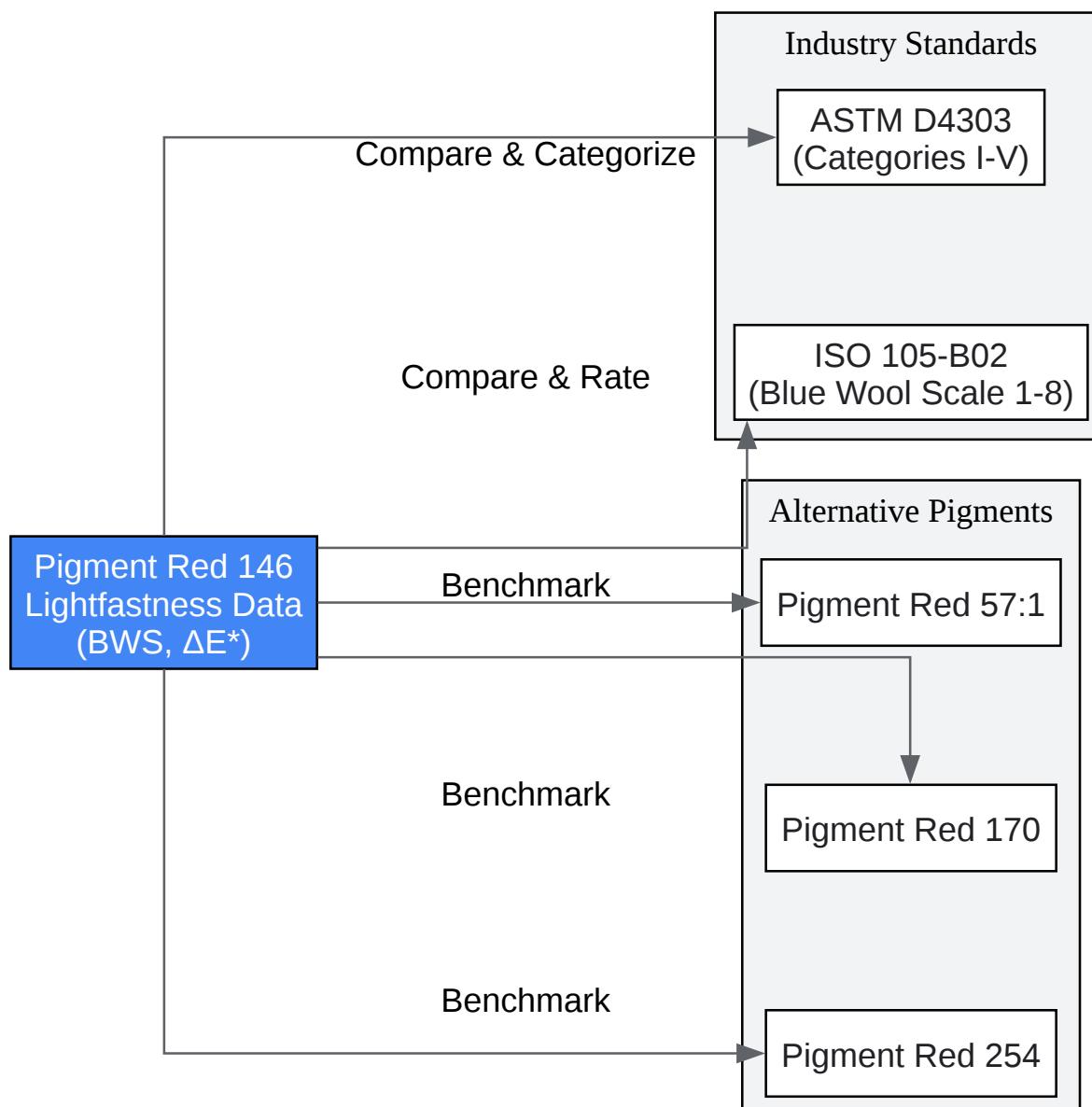
Key Experimental Steps:

- Specimen Preparation: The pigment is dispersed into the relevant vehicle (e.g., oil, acrylic) at a specified concentration. A uniform film is then applied to a suitable substrate.
- Exposure: The prepared specimens are exposed to a controlled light source. ASTM D4303 describes four possible methods:
 - Method A: Natural daylight filtered through window glass.
 - Method B: Irradiance from daylight fluorescent lamps.
 - Method C: Xenon-arc lamp simulating daylight through window glass (non-humidity controlled).
 - Method D: Xenon-arc lamp simulating daylight through window glass (humidity controlled).
[\[11\]](#)
- Evaluation: The color change of the exposed specimen is compared to an unexposed portion of the same specimen or a stored duplicate. The magnitude of the color difference is quantified using the CIE 1976 Lab* color difference equation (ΔE^*).
- Lightfastness Classification: Based on the calculated ΔE^* , the pigment is assigned a lightfastness category from I (Excellent) to V (Very Poor).

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test


This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[\[12\]](#)

Key Experimental Steps:


- Specimen Preparation: A specimen of the material containing the pigment is prepared according to the standard's specifications.
- Reference Materials: A set of blue wool references (typically numbered 1 to 8) with known lightfastness are prepared for simultaneous exposure.[13]
- Exposure: The test specimen and the blue wool references are exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[12]
- Evaluation: The fading of the test specimen is visually assessed by comparing its change in color to the change in color of the blue wool references.
- Rating: The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar degree of fading.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes involved in validating the lightfastness of **Pigment Red 146**, the following diagrams illustrate the experimental workflow and the logical framework for comparison against industry standards.

[Click to download full resolution via product page](#)

Experimental workflow for lightfastness testing.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epsilonpigments.com [epsilonpigments.com]
- 2. first-color.com [first-color.com]
- 3. zeyachem.net [zeyachem.net]
- 4. ccchemical.com [ccchemical.com]
- 5. Pigment Red 170 - SY Chemical Co., Ltd. [sypigment.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. zeyachem.net [zeyachem.net]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- To cite this document: BenchChem. [A Comparative Analysis of Pigment Red 146's Lightfastness Against Industry Benchmarks]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035983#validating-the-lightfastness-of-pigment-red-146-against-industry-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com